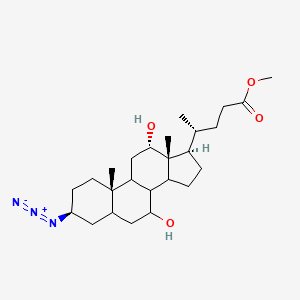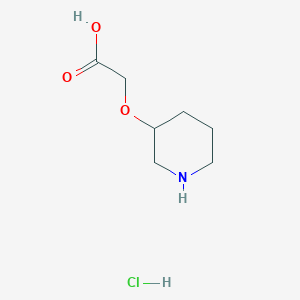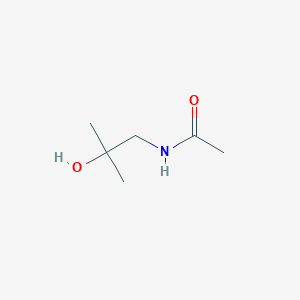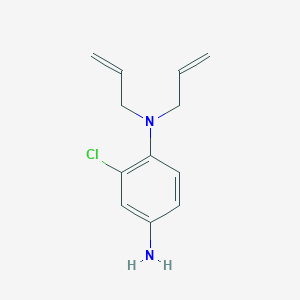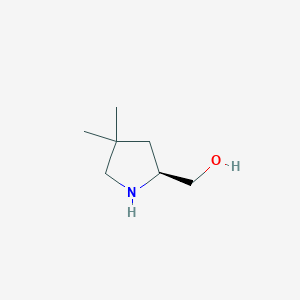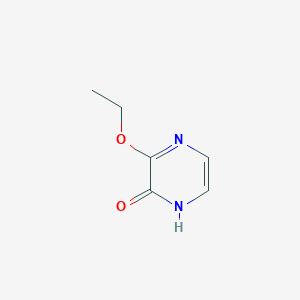
2(1H)-Pyrazinone, 3-ethoxy-
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
In a study, 11 novel compounds based on vaniline and benzylidenehydrazine structure were synthesized with various substituents on phenyl aromatic ring of the molecule and evaluated as tyrosinase inhibitors .
Molecular Structure Analysis
Organic single crystals of new stilbazolium derivative, (E)-4-(3-ethoxy-2-hydroxystyryl)-1-methyl pyridinium iodide (3ETSI), was grown by slow evaporation technique . Single crystal X-ray diffraction study revealed that 3ETSI crystallizes in monoclinic crystal .
Chemical Reactions Analysis
This review provides in-depth coverage of numerous mechanisms available for the etherification process of glycerol, including alcohol solvent, olefin solvent and solvent-free routes along with products that are formed at various stages of the reaction .
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
One of the pivotal studies in the field has focused on the optimization of conditions for the decoration of the 2(1H)-pyrazinone scaffold using the Chan-Lam protocol. This study demonstrated that Cu(II)-mediated cross-coupling reactions yield significantly improved rates and yields under microwave irradiation with simultaneous cooling, highlighting the efficiency of this method for modifying the 2(1H)-pyrazinone scaffold (Singh et al., 2006).
Further research introduced novel methodologies for synthesizing densely functionalized 2(1H)-pyrazinones, showcasing their potential in generating compounds with tumor-specific cytotoxicity and antibacterial activity. This underscores the biological relevance and utility of these scaffolds in therapeutic development (Saijo et al., 2017).
Applications in Drug Design
The versatility of 2(1H)-pyrazinone compounds extends to their use in drug design, where they serve as scaffolds for the development of peptide mimetics and other bioactive molecules. The ability to synthesize and functionalize these compounds has been crucial in exploring their potential applications in medicinal chemistry, including the design of inhibitors for protein kinases, which play a critical role in cancer development and progression (Caldwell et al., 2012).
Advancements in Synthetic Methods
Innovative synthetic methods have been developed to enhance the functionalization and diversification of the 2(1H)-pyrazinone scaffold. Microwave-assisted solid-phase synthesis techniques have facilitated the rapid and efficient decoration of these scaffolds, significantly advancing the field by providing a method for generating libraries of diversely substituted 2(1H)-pyrazinones for biological activity screening (Kaval et al., 2005).
Eigenschaften
IUPAC Name |
3-ethoxy-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-10-6-5(9)7-3-4-8-6/h3-4H,2H2,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNSGXVUMVZNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)


